molecular formula C16H16N4OS B2987778 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797572-18-9

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2987778
CAS No.: 1797572-18-9
M. Wt: 312.39
InChI Key: SDBQEDFEZZCMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core. The core structure is partially hydrogenated (6,7,8,9-tetrahydro), with a methyl group at position 2 and a thiophene-3-yl ethanone substituent.

Properties

IUPAC Name

1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-6-15-17-8-13-9-19(4-2-14(13)20(15)18-11)16(21)7-12-3-5-22-10-12/h3,5-6,8,10H,2,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQEDFEZZCMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CC4=CSC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. This process often begins with the preparation of the pyrazolopyridopyrimidine core through multi-step reactions that include cyclization and subsequent functionalization. The final step involves attaching the thiophene moiety to the core structure through a reaction such as alkylation or acylation.

Industrial Production Methods: : In industrial settings, the production of this compound might employ advanced techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, improving yield and purity. These methods often utilize automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst for reduction reactions.

  • Substitution reagents: : Including halogens, organometallics, or amines under specific conditions to achieve substitution reactions.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Partially or fully reduced pyrazolopyridopyrimidine cores.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : The unique structure allows it to act as a catalyst or a ligand in certain catalytic processes.

  • Material Science: : Potential use in the development of new materials with specific electronic or optical properties.

Biology

  • Bioactive Compounds: : Investigation of its potential as a lead compound for developing new pharmaceuticals.

  • Enzyme Inhibition: : Studying its effects on specific enzymes to understand its potential therapeutic uses.

Medicine

  • Drug Development: : Research into its pharmacological properties to develop new treatments for diseases.

  • Diagnostics: : Utilization in diagnostic assays due to its unique binding properties.

Industry

  • Agrochemicals: : Development of new agrochemical products such as pesticides or herbicides.

  • Polymers: : Use in the creation of polymers with specific characteristics for industrial applications.

Mechanism of Action

Similar Compounds

  • 1-(3,4-dihydroquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone

  • 1-(2-methyl-8,9-dihydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone

Uniqueness

  • Structure: : The unique combination of pyrazolopyridopyrimidine and thiophene moieties sets it apart from other compounds.

  • Reactivity: : Its specific reactivity patterns, influenced by its structure, make it a distinctive subject for study.

This comprehensive examination showcases the potential and versatility of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone in various scientific and industrial domains.

Biological Activity

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that combines elements from pyrazolo and pyrido-pyrimidine systems, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4OSC_{15}H_{14}N_{4}OS with a molecular weight of approximately 298.4 g/mol. Its structure includes a thiophene ring and a pyrazolo-pyrimidine core, contributing to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄OS
Molecular Weight298.4 g/mol
CAS Number1797182-99-0

Biological Activities

Research indicates that compounds with similar structures have exhibited a variety of biological activities:

  • Anticancer Activity : Compounds derived from pyrazolo-pyrimidine frameworks have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating notable growth inhibition.
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA, which are crucial in cell cycle regulation and cancer progression. In vitro studies have shown that certain derivatives can achieve IC50 values in the low micromolar range against these targets .
  • Antimicrobial Properties : Similar pyrazolo derivatives have also been noted for their antimicrobial activity, suggesting a potential application in treating infections caused by resistant strains of bacteria .

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer effects of pyrazolo-pyrimidine derivatives on renal carcinoma cell lines (RFX 393). The results indicated that specific compounds led to significant cell cycle arrest at the G0–G1 phase and induced apoptosis in treated cells. The most potent derivative showed an IC50 value of 11.70 µM against the RFX 393 cell line, highlighting its potential as an anticancer agent .

Kinase Inhibition Evaluation

In a separate investigation, synthesized pyrazolo derivatives were assessed for their inhibitory effects on CDK2 and TRKA kinases. The compounds displayed binding affinities comparable to established inhibitors, indicating their potential as dual inhibitors in therapeutic applications for cancer treatment. Molecular docking studies revealed favorable interactions with key amino acids in the active sites of these kinases .

Mechanistic Insights

The mechanism of action for the biological activities of this compound is believed to involve:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of CDKs, the compound can disrupt cell cycle progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through various signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Hydrogenation : Partial saturation (8,9-dihydro) in the pyrido ring may reduce conformational flexibility, improving selectivity but possibly limiting bioavailability .

Heterocyclic Analogues: Triazolo- and Imidazo-Pyrimidines

Triazolopyrimidinones (e.g., S1-TP, S2-TP) and imidazo[1,2-a]pyridines (e.g., compound 1l) exhibit distinct electrochemical and biological profiles:

Compound Class Example Compound Substituents Electrochemical Behavior (vs. Target Compound) Biological Relevance Reference
Triazolopyrimidinones S1-TP (chloromethyl substituent) 4-Methoxyphenyl, chloromethyl Higher oxidation potential due to electron-withdrawing Cl Anticancer, antimicrobial
Imidazo[1,2-a]pyridines Diethyl 8-cyano-7-(4-nitrophenyl)-... Nitrophenyl, cyano, ester groups Nitro group induces strong redox activity Photodynamic therapy agents

Key Observations :

  • Biological Targets: While triazolopyrimidinones are explored for antimicrobial activity, the target compound’s pyrazolo-pyrido-pyrimidine core aligns more closely with CNS-targeting PAMs .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The ethanone group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., compound 26b in , which has a logP > 3 due to chlorophenyl and methyl groups) . However, it may underperform relative to VU0462807, where a phenoxymethyl group enhances solubility .

Research Findings and Implications

Structural Optimization: The thiophene-3-yl ethanone substituent balances electronic effects and solubility, making the target compound a candidate for further CNS drug development.

Activity Prediction : Based on mGlu5 PAM analogs like VU0462807, the target compound may exhibit moderate to high receptor affinity but require formulation adjustments to address metabolic instability .

Synthetic Feasibility : highlights scalable routes to pyrazolo-pyrido-pyrimidine cores, suggesting the target compound can be synthesized efficiently using established methods .

Q & A

What are the optimal synthetic routes for this compound?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1: Prepare the pyrazolo-pyrimidine core via cyclocondensation of hydrazine derivatives with diketones or nitriles under reflux conditions. highlights using hydrazinyl precursors and oxalyl chloride for cyclization .
  • Step 2: Introduce the thiophen-3-yl ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation. demonstrates ketone formation using DMF and triethylamine as catalysts .
  • Step 3: Purify intermediates via column chromatography and recrystallization (e.g., ethanol/water mixtures, as in ) .

How to characterize this compound using spectroscopic methods?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm hydrogen/carbon environments. For instance, the thiophene protons resonate at δ 6.90–7.58 ppm (aromatic region), and the pyrazolo-pyrimidine methyl group appears as a singlet near δ 2.50 ppm .
  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the ethanone group) .
  • HRMS: Validate molecular weight with <2 ppm error (e.g., ESI+ mode, as in ) .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Replicate experiments under identical conditions (pH, temperature, cell lines). emphasizes substituent effects (e.g., trifluoromethyl groups enhance bioactivity) .
  • Purity Validation: Use HPLC (>95% purity) to exclude impurities as confounding factors.
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (as in for related fused-ring systems) .

How to design SAR studies for this compound?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Modify the 2-methyl group (pyrazolo-pyrimidine) and thiophene substituents. shows that electron-withdrawing groups (e.g., -CF₃) improve enzyme inhibition .
  • Biological Testing: Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (e.g., logP via XlogP3, as in ) .
  • Data Correlation: Use multivariate analysis to link structural features (e.g., hydrogen bond donors, rotatable bonds) to activity .

What computational methods predict reactivity or binding modes?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. ’s analogs with pyrazolo-pyrimidine cores show affinity for ATP-binding pockets .
  • MD Simulations: Validate stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

How to address regioselectivity challenges in fused-ring formation?

Level: Advanced
Methodological Answer:

  • Kinetic vs Thermodynamic Control: Vary reaction temperatures (e.g., reflux vs room temperature) and monitor intermediates via LC-MS .
  • Isotopic Labeling: Use 15N-labeled reagents to track nitrogen incorporation in the pyrimidine ring (NMR analysis) .
  • Computational Modeling: Analyze transition states with Gaussian09 to predict favorable pathways .

What stability considerations are critical for experimental handling?

Level: Basic
Methodological Answer:

  • Thermal Stability: Perform TGA to determine decomposition temperatures (>200°C for similar compounds, as in ) .
  • Photostability: Store in amber vials; assess degradation under UV light via HPLC .
  • pH Stability: Test solubility and integrity in buffers (pH 2–12) using UV-Vis spectroscopy .

How to achieve enantiomeric purity in asymmetric synthesis?

Level: Advanced
Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation .
  • Asymmetric Catalysis: Employ Ru-BINAP catalysts for hydrogenation of prochiral ketones (see ’s ethenyl derivatives) .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental and simulated CD spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.